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Compound of Interest

Compound Name: Quinine (sulfate)

Cat. No.: B12393533 Get Quote

Introduction: Quinine sulfate dihydrate is a cornerstone antimalarial drug and a widely used

fluorescence standard. Its complex heterocyclic structure gives rise to distinct spectroscopic

properties that are crucial for its identification, quantification, and the study of its

physicochemical behavior. This guide provides an in-depth technical overview of the

spectroscopic characterization of quinine sulfate dihydrate, tailored for researchers, scientists,

and professionals in drug development. It covers key analytical techniques, presenting detailed

experimental protocols, quantitative data, and visual workflows to facilitate a comprehensive

understanding.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing quinine sulfate, primarily

through the absorption of ultraviolet light by its quinoline chromophore.

Quantitative Data: UV-Vis Absorption
Solvent/Medium λmax (nm) Reference

0.1 M HCl 230, 246 [1]

0.05 M H₂SO₄ 250, 350 [2][3]

Solution (General) 250 [4]

Experimental Protocol: UV-Vis Absorption Spectroscopy
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Preparation of Stock Solution: Accurately weigh approximately 100.0 mg of quinine sulfate

dihydrate. Transfer it to a 100 cm³ volumetric flask. Add about 5 cm³ of 2M sulfuric acid to

dissolve the sample, then dilute to the mark with deionized water. This creates a stock

solution of approximately 1000 mg/L.[4]

Preparation of Working Solution: Pipette 10 cm³ of the stock solution into a 100 cm³

volumetric flask and dilute to the mark with deionized water to create a working stock

solution of approximately 100 mg/L.[4]

Preparation of Standard Solutions: Prepare a series of standards by diluting the working

stock solution. For example, pipette 1.00, 3.00, 5.00, and 7.00 cm³ of the working stock into

separate 10 cm³ volumetric flasks and dilute to the mark with deionized water.[4]

Instrumentation and Measurement:

Use a calibrated UV-Vis spectrophotometer.

Use 1 cm quartz cuvettes.

Set the wavelength to a desired maximum, such as 250 nm.[4]

Use deionized water or the corresponding acidic solution as the blank reference.

Measure the absorbance of each standard solution and the sample solution.

Data Analysis: Construct a calibration curve by plotting absorbance versus the concentration

of the standard solutions. Use the curve to determine the concentration of quinine sulfate in

unknown samples.
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Caption: Workflow for quantitative analysis of quinine sulfate using UV-Vis spectroscopy.

Fluorescence Spectroscopy
Quinine sulfate is renowned for its strong fluorescence in acidic solutions, making it an

excellent standard for spectrofluorometers. Its fluorescence is highly sensitive to its chemical

environment.

Quantitative Data: Fluorescence Emission
Parameter Value Solvent/Medium Reference

Excitation λmax 250 nm, 350 nm Dilute Acidic Solution [2][3][5][6]

Emission λmax 450 nm Dilute Acidic Solution [2][3][5][6]

Quantum Yield 0.55 Not specified [7]

Experimental Protocol: Fluorescence Spectroscopy
Preparation of Stock Solution (e.g., 100 ppm): Accurately weigh 120.7 mg of quinine sulfate

dihydrate, transfer to a 1-liter volumetric flask, add 50 mL of 1 M H₂SO₄, and dilute to volume

with deionized water. Protect this solution from light.[2][3]

Preparation of Working Standards: Prepare a series of calibration standards (e.g., 0.2–5.0

ppm) by diluting a 100 ppm intermediate stock solution in 0.05 M H₂SO₄ using volumetric

flasks.[5]

Instrumentation and Measurement:

Use a calibrated spectrofluorometer.

For initial characterization, record the excitation and emission spectra for a ~1 ppm

solution to confirm the maxima (e.g., Ex: 350 nm, Em: 450 nm).[3][5]

Set the excitation and emission monochromators to the determined maxima (e.g., 350 nm

and 450 nm, respectively).
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Optimize instrumental parameters such as slit widths (e.g., 5.0 nm) and photomultiplier

tube (PMT) voltage.[5]

Measure the fluorescence intensity of a blank (0.05 M H₂SO₄) and all standard solutions.

Data Analysis: Plot a calibration curve of fluorescence intensity versus concentration. The

linear range is typically observed at low concentrations (up to a few micrograms per

milliliter).[3] Use this curve to determine the concentration of unknown samples.
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Caption: General workflow for the spectrofluorimetric analysis of quinine sulfate.

Infrared (IR) Spectroscopy
FT-IR spectroscopy provides detailed information about the vibrational modes of functional

groups within the quinine sulfate dihydrate molecule, serving as a molecular fingerprint for

identification.

Quantitative Data: Characteristic FT-IR Peaks
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Wavenumber (cm⁻¹) Assignment Reference

3734
O-H stretching (shift upon

complexation)
[1]

3385 N-H stretching [8]

3075 C-H aromatic stretching [8]

2936 C-H aliphatic stretching [8]

1621 C=C aromatic stretching [8]

1509 C=N stretching [8]

1245
C-O-C asymmetric stretching

(ether)
[8]

1100 S=O stretching (sulfate) [8]

850 C-H aromatic bending [8]

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (KBr Disk Method):

Thoroughly dry the quinine sulfate dihydrate sample to remove excess moisture.

Weigh approximately 1-2 mg of the sample.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die and press under high pressure (several tons)

to form a transparent or semi-transparent disk.[9]

Instrumentation and Measurement:

Place the KBr disk in the sample holder of an FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption

bands and comparing them to a reference spectrum.
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Caption: Workflow for the identification of quinine sulfate dihydrate using FT-IR.

Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy, providing information on molecular

vibrations. It is particularly useful for analyzing solid forms and can differentiate between

polymorphs.

Quantitative Data: Characteristic Raman Peaks
Specific peak data for quinine sulfate dihydrate is less commonly tabulated than IR data, but

key vibrational modes are observable. Analysis often focuses on identifying polymorphs in

pharmaceutical tablets.[8][10]

Experimental Protocol: Raman Spectroscopy
Sample Preparation:

Place a small amount of the quinine sulfate dihydrate powder directly onto a microscope

slide or into a sample vial. No extensive sample preparation is typically required for solid
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samples.

Instrumentation and Measurement:

Use a Raman spectrometer equipped with a specific laser excitation source (e.g., 785

nm).[10]

Focus the laser onto the sample.

Acquire the Raman spectrum over a desired spectral range, collecting the scattered light.

Adjust acquisition parameters such as laser power, exposure time, and number of

accumulations to optimize signal quality.

Data Analysis: The resulting Raman spectrum is analyzed for characteristic peaks

corresponding to the vibrational modes of the molecule. The data can be compared with

reference spectra for identification and can be coupled with chemometric methods like

Hierarchical Cluster Analysis (HCA) to differentiate between polymorphs.[8]
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Caption: Simplified workflow for the analysis of solid quinine sulfate via Raman.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular

structure of quinine, providing information on the connectivity and chemical environment of

each proton and carbon atom.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
(Note: The following data is for quinine in DMSO-d₆. The sulfate salt may show slight shifts,

particularly for protons near the nitrogen atoms, but the overall pattern is highly conserved.)
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Atom (see
structure)

¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

Reference

20 (Quinoline CH) 8.33 148.1 [11]

23 (Quinoline CH) 7.03 102.1 [11]

9 (CH-OH) ~5.6 (broad) 71.2 [11]

24 (OCH₃) 3.55 56.4 [11]

15 (Vinyl CH) ~4.6 142.9 [11]

16 (Vinyl CH₂) ~5.2 113.7 [11]

For a complete assignment, 2D NMR techniques (COSY, HSQC, HMBC) are required.[11]

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of quinine sulfate dihydrate in 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.[11][12]

Instrumentation and Measurement:

Use a high-resolution NMR spectrometer (e.g., 80 MHz or higher).[11]

Acquire a ¹H NMR spectrum. A sufficient signal-to-noise ratio is typically achieved with a

small number of scans (e.g., 8-16).[13]

Acquire a ¹³C NMR spectrum. This requires a significantly larger number of scans due to

the low natural abundance of ¹³C.

For full structural elucidation, perform 2D NMR experiments such as COSY (proton-proton

correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-

range correlation).[11]

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline

correction). Assign the signals based on their chemical shift, integration (for ¹H), and splitting

patterns, using 2D data to confirm connectivity.
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Workflow for NMR Analysis
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Caption: Workflow for structural elucidation of quinine sulfate via NMR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of

quinine sulfate and to study its fragmentation patterns for structural confirmation.

Quantitative Data: Mass-to-Charge Ratio (m/z)
Ion Formula Calculated m/z Notes

Quinine [M+H]⁺ C₂₀H₂₅N₂O₂⁺ 325.1916

This is the protonated

molecular ion of the

quinine base.

Note: The dihydrate sulfate salt (C₄₀H₅₄N₄O₁₀S, MW 782.94) will dissociate in the ion source.

The primary species observed for the analyte itself will be the protonated quinine molecule.[14]

[15][16][17]

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of quinine sulfate dihydrate in a suitable

solvent compatible with the ionization source, such as a mixture of methanol or acetonitrile

and water, often with a small amount of acid (e.g., formic acid) to promote protonation.

Instrumentation and Measurement:
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Infuse the sample solution into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.

Acquire the mass spectrum in the positive ion mode.

For high-resolution mass spectrometry (HRMS), use an instrument like a Time-of-Flight

(TOF) or Orbitrap analyzer to obtain an accurate mass measurement, allowing for

elemental composition determination.

To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting

the precursor ion ([M+H]⁺) and inducing fragmentation to produce a characteristic product

ion spectrum.

Data Analysis: Analyze the spectrum to identify the protonated molecular ion. Compare the

measured m/z with the theoretical value. In MS/MS analysis, interpret the fragmentation

pattern to confirm the molecular structure.

Workflow for Mass Spectrometry Analysis

MS Analysis

Data Interpretation

Prepare Dilute
Solution

Infuse into ESI
Source

Acquire Spectrum
(Positive Ion Mode)

Perform MS/MS
(Optional)

Analyze Fragmentation
Pattern

Determine m/z of
[M+H]⁺ Ion

Click to download full resolution via product page

Caption: A typical workflow for the analysis of quinine by mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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